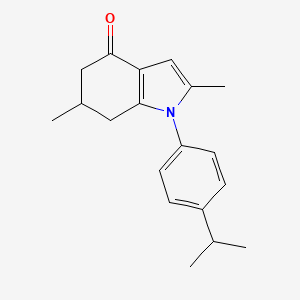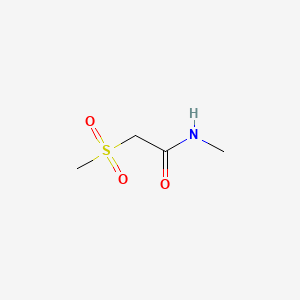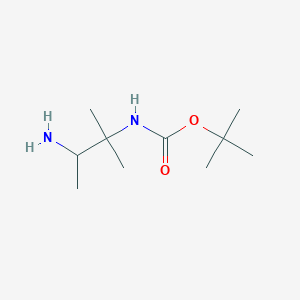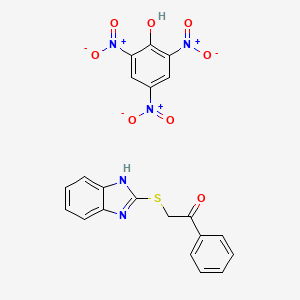
2,6-Dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(2,6-dimethyl-1,4-phenylene ether) (PPE) is a polymer discovered in 1959 . It’s widely used in many industrial applications such as computer housings, television housings, keyboard frames, and interface boxes due to its excellent hydrolytic stability and chemical resistance .
Synthesis Analysis
The oxidative suspension polymerization of 2,6-dimethyl phenol (DMP) to PPE was performed with the use of an emulsifier in a water–chloroform biphasic medium . The effects of DMP/catalyst mole ratio, ligands, emulsifiers, and 2,4,6-trimethyl phenol on polymerization were investigated in terms of molecular weight and yield .
Molecular Structure Analysis
The major product, PPE, is formed via C–O coupling and the minor product, 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadienylidene)-2,6-dimethyl-2,5-cyclohexadienone (DPQ), is formed via C–C coupling at less than 5% under proper polymerization conditions .
Physical And Chemical Properties Analysis
PPE exhibits poor processability since it degrades before it softens . For this reason, PPE is used in the form of polymer blends, so-called m-PPE, and it is usually blended with high impact polystyrene (HIPS) .
Applications De Recherche Scientifique
Enzymatic Selectivity
Research by Sobolev et al. (2002) explored the enzymatic selectivity of derivatives of 1,4-dihydropyridine, closely related to 2,6-Dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one. They found that certain ester derivatives exhibit high enantioselectivity when hydrolyzed by Candida rugosa lipase, which could be significant in chiral synthesis applications (Sobolev et al., 2002).
Synthesis of Chiral Compounds
Chen Si-haia (2011) conducted research on the asymmetric synthesis of a compound structurally similar to 2,6-Dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one, demonstrating the potential of such compounds in asymmetric synthesis, a key aspect in pharmaceuticals (Chen Si-haia, 2011).
Anticancer Activity
Gomha et al. (2020) investigated a series of 1,4-dihydropyridine derivatives for their anticancer activity, highlighting the potential therapeutic applications of compounds related to 2,6-Dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one (Gomha et al., 2020).
Isotopic Effects in Chemistry
Pesyan's (2011) work on isotopic effects on tautomeric behaviors of phenyl-substituted compounds, including 2,6-dimethylphenoxy derivatives, provides insight into the physicochemical properties of related compounds (Pesyan, 2011).
Catalysis Research
Valdebenito et al. (2009) examined acetamidine complexes, including 2,6-dimethyl-phenyl derivatives, for their role as catalysts in polymerization, indicating the utility of similar compounds in catalytic processes (Valdebenito et al., 2009).
Crystallography and Electrochemistry
Anand et al. (2021) studied the stereochemical and structural properties of piperidin-4-one derivatives, close relatives of 2,6-Dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one, offering insights into their crystal structures and electrochemical behaviors (Anand et al., 2021).
Propriétés
IUPAC Name |
2,6-dimethyl-1-(4-propan-2-ylphenyl)-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-12(2)15-5-7-16(8-6-15)20-14(4)11-17-18(20)9-13(3)10-19(17)21/h5-8,11-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVUPPANHSMATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)C(C)C)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
![4-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B2419025.png)
![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419026.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2419027.png)


![Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2419035.png)

![7-(4-isobutyrylpiperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419037.png)



